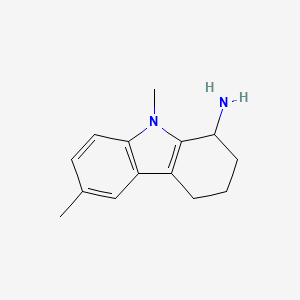

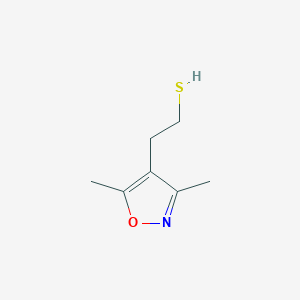

ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related indole derivatives, which can provide insights into the general behavior and properties of such compounds.

Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in the field of organic chemistry. While the provided papers do not directly describe the synthesis of this compound, they do detail the synthesis of similar compounds. For instance, paper describes the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate through a condensation reaction. Similarly, paper outlines the enantioselective synthesis of ethyl 6-substituted-2,3,3a,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine-2-carboxylates from tryptophan. These methods often involve multi-step reactions, including condensation, and may provide a framework for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a fused pyrrole and benzene ring. Quantum chemical calculations, such as those described in papers and , are often used to evaluate the molecular structure and properties of these compounds. Techniques like density functional theory (DFT) and Atoms in Molecules (AIM) theory can provide detailed insights into the electronic structure, stability, and reactivity of the molecules.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions due to their reactive sites. The papers provided do not directly discuss the chemical reactions of this compound, but they do analyze the reactivity of similar compounds using local reactivity descriptors such as Fukui functions and electrophilicity indices . These analyses help identify the reactive sites within the molecule and predict its behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as their spectroscopic properties, thermodynamic parameters, and vibrational analyses, are crucial for understanding their behavior in different environments. For example, the vibrational analysis in paper indicates the formation of dimers in the solid state through hydrogen bonding. The spectroscopic properties, including NMR, UV-Visible, and FT-IR spectroscopy, are used to characterize the compounds and confirm their structures . The thermodynamic parameters suggest that the formation of these compounds is typically exothermic and spontaneous at room temperature .

Applications De Recherche Scientifique

Cyclization Mechanisms

A study by Clayton, Black, and Harper (2008) in Tetrahedron investigated the cyclization of ethyl 3′-phenyl-4′,6′-dimethoxyindol-7′-yl-2-(hydroxyimino)acetates to form ethyl 6,8-dimethoxy pyrazolo[4,5,1-hi]indole-5-carboxylates, providing insights into the formation mechanisms and electronic requirements of similar reactions (Clayton, Black, & Harper, 2008).

Synthesis of Antioxidants and Acetylcholinesterase Inhibitors

Bingul et al. (2019) synthesized a range of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides and evaluated their antioxidant and acetylcholinesterase inhibition properties, highlighting the compound's potential in targeting oxidative stress-related conditions (Bingul et al., 2019).

Pharmaceutical Applications

Ivashchenko et al. (2014) explored the synthesis of ethyl 1,2-dimethyl-5-Hydroxy-1H-indole-3-carboxylates and their derivatives, assessing their potential as antiviral agents against viruses like influenza A and hepatitis C, demonstrating the pharmaceutical relevance of such compounds (Ivashchenko et al., 2014).

Structural Analysis and Crystallography

Siddiquee et al. (2009) in Acta Crystallographica Section E reported on the structural analysis of ethyl 1-acetyl-1H-indole-3-carboxylate, providing detailed insights into molecular interactions and conformations, crucial for understanding the compound's chemical behavior (Siddiquee et al., 2009).

Mécanisme D'action

Target of Action

Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active pharmacophores with broad-spectrum biological activities .

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a complex interaction with various cellular targets.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-5-19-14(16)13-8(2)12-10(15-13)6-9(17-3)7-11(12)18-4/h6-7,15H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFCNFCLPKVPSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1326699.png)

![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326704.png)

![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326705.png)

![2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1326707.png)

![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1326714.png)

![1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1326717.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1326718.png)

![N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326719.png)

![N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326720.png)